Acetaminophen cysteine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(4-acetamidophenyl)sulfanyl-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-7(14)13-8-2-4-9(5-3-8)17-6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZXXYPCOKGXOE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214000 | |
| Record name | Acetaminophen cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64014-06-8 | |
| Record name | Acetaminophen-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64014-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetaminophen cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064014068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaminophen cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pathophysiological Role of Acetaminophen Cysteine Adducts in Hepatotoxicity
Acetaminophen-Induced Liver Injury (AILI) Mechanisms
Acetaminophen-induced liver injury (AILI) is a complex process initiated by the metabolic activation of acetaminophen (B1664979) to a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). frontiersin.orgfrontiersin.orgnih.gov Under normal therapeutic conditions, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH). frontiersin.orgjci.orgfrontiersin.org However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased metabolism of acetaminophen by cytochrome P450 enzymes, primarily CYP2E1, and a subsequent surge in NAPQI production. frontiersin.orgnih.govnih.gov This overwhelms the liver's GSH stores, causing their depletion and allowing NAPQI to covalently bind to cysteine residues on cellular proteins, forming acetaminophen-cysteine adducts. frontiersin.orgnih.govnih.govwustl.edu The formation of these adducts is a key event that initiates a cascade of cellular dysfunction, ultimately leading to liver cell death. nih.gov
Initiation of Oxidative Hepatocyte Injury
The formation of acetaminophen-protein adducts, particularly within the mitochondria, is a primary trigger for oxidative stress in hepatocytes. frontiersin.orgnih.govmdpi.com The binding of NAPQI to mitochondrial proteins disrupts their function, leading to the generation of reactive oxygen species (ROS), such as the superoxide (B77818) anion. frontiersin.orgnih.gov This initial burst of mitochondrial ROS production is a critical event that initiates a broader oxidative stress response within the cell. nih.gov The depletion of cytosolic and mitochondrial GSH, a major cellular antioxidant, further exacerbates this oxidative stress, as the cell's capacity to neutralize ROS is significantly diminished. frontiersin.orgnih.gov The resulting imbalance between ROS production and antioxidant defense leads to oxidative damage to cellular macromolecules, including lipids, proteins, and DNA, contributing to hepatocyte injury. frontiersin.org
Mitochondrial Dysfunction and Energy Metabolism Perturbations
Mitochondria are a primary target of NAPQI, and the formation of acetaminophen-cysteine adducts on mitochondrial proteins is a central event in AILI. nih.govnih.govnih.gov These adducts have been identified on various mitochondrial proteins, including those involved in the electron transport chain and ATP synthesis. nih.govnih.gov The binding of NAPQI to these proteins impairs mitochondrial respiration, leading to a decrease in ATP production and a disruption of cellular energy metabolism. oup.commdpi.com This mitochondrial dysfunction is characterized by the opening of the mitochondrial permeability transition (MPT) pore, a non-specific pore in the inner mitochondrial membrane. nih.govmdpi.com The opening of the MPT pore leads to the collapse of the mitochondrial membrane potential, further inhibiting ATP synthesis and causing the release of pro-apoptotic factors from the mitochondria into the cytosol. nih.gov
Table 1: Key Mitochondrial Events in Acetaminophen-Induced Liver Injury
| Event | Description | Reference |
| NAPQI-Protein Adduct Formation | The reactive metabolite of acetaminophen, NAPQI, covalently binds to cysteine residues on mitochondrial proteins. | nih.govnih.gov |
| Oxidative Stress | Adduct formation leads to the generation of reactive oxygen species (ROS) within the mitochondria. | frontiersin.orgnih.gov |
| Mitochondrial Permeability Transition (MPT) | Increased mitochondrial ROS and calcium levels trigger the opening of the MPT pore. | nih.govmdpi.com |
| Decreased ATP Synthesis | Disruption of the mitochondrial membrane potential and inhibition of the electron transport chain lead to a significant drop in cellular ATP levels. | oup.commdpi.com |
| Release of Pro-apoptotic Factors | The opening of the MPT pore allows for the release of proteins like cytochrome c and apoptosis-inducing factor (AIF) into the cytosol. | nih.gov |
Role of Glutathionylation in Protein Impairment
In addition to the direct covalent binding of NAPQI, acetaminophen toxicity also involves a post-translational modification known as protein glutathionylation. nih.govbiocompare.com This process involves the formation of a mixed disulfide bond between glutathione and a cysteine residue on a target protein. nih.gov Studies have shown that acetaminophen treatment can lead to widespread protein glutathionylation in a time- and dose-dependent manner. nih.gov This modification can alter the function of various proteins, including those involved in energy metabolism and mitochondrial function. nih.govbiocompare.com For instance, the glutathionylation of enzymes like carnitine O-palmitoyltransferase 1 (CPT1) can inhibit fatty acid β-oxidation. nih.gov It is proposed that protein glutathionylation may occur as a secondary event to the initial covalent binding of NAPQI, further contributing to the cellular dysfunction observed in AILI. nih.govbiocompare.com
Cell Death Pathways Associated with Adduct Formation (e.g., Necrosis, Apoptosis, Ferroptosis, Pyroptosis)
The formation of acetaminophen-cysteine adducts and the subsequent cellular damage can trigger several distinct cell death pathways.
Necrosis: The predominant form of cell death in AILI is oncotic necrosis. nih.govnih.govnih.gov This is characterized by cellular swelling, loss of membrane integrity, and the release of cellular contents into the extracellular space, which in turn triggers an inflammatory response. nih.gov The appearance of acetaminophen-protein adducts in the serum correlates with increases in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), biomarkers of liver necrosis. nih.gov Immunohistochemical analysis has shown a strong correlation between the presence of these adducts in hepatocytes and the development of necrosis. nih.gov
Apoptosis: While some studies have suggested a role for apoptosis, or programmed cell death, in AILI, the general consensus is that it is, at best, a minor contributor to hepatocyte death in vivo. nih.govnih.govaccscience.comoup.com Although some apoptotic signaling events, such as the translocation of Bax to the mitochondria, are observed, there is a lack of significant caspase activation, a hallmark of apoptosis. nih.govnih.gov
Ferroptosis: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govmedsci.org While some studies have suggested a potential role for ferroptosis in AILI, with reports of protection by ferroptosis inhibitors, there is conflicting evidence. nih.govmedsci.orgxiahepublishing.com Critical evaluations of the available data suggest that under pathophysiologically relevant conditions, there is insufficient evidence for the level of lipid peroxidation required to cause cell death by ferroptosis. nih.govxiahepublishing.comeurekalert.org Therefore, it is considered unlikely to be a major mechanism of cell death in acetaminophen hepatotoxicity under normal conditions. xiahepublishing.comeurekalert.org
Pyroptosis: Pyroptosis is a pro-inflammatory form of programmed cell death dependent on the activation of caspases and the cleavage of gasdermin D. nih.govxiahepublishing.com Some studies have suggested that pyroptosis may contribute to AILI, particularly through the activation of the NLRP3 inflammasome. xiahepublishing.comfrontiersin.org However, a critical evaluation of the literature and the underlying pathophysiology suggests that pyroptotic cell death is unlikely to be a significant contributor to acetaminophen-induced liver injury. nih.govmdpi.comresearchgate.net
Modulation of Adduct Formation and Hepatotoxicity
The formation of acetaminophen-cysteine adducts and the subsequent hepatotoxicity can be modulated by various interventions, most notably the administration of N-acetylcysteine (NAC).
N-Acetylcysteine (NAC) as a Glutathione Precursor and Its Impact on Adduct Levels
N-acetylcysteine (NAC) is the standard antidote for acetaminophen overdose and is highly effective when administered early. nih.govyoutube.commattioli1885journals.com The primary mechanism of action of NAC is to serve as a precursor for the synthesis of glutathione (GSH). nih.govnih.govresearchgate.net By replenishing hepatic GSH stores, NAC enhances the detoxification of the reactive metabolite NAPQI, thereby reducing the formation of acetaminophen-cysteine adducts. nih.govresearchgate.netscispace.com Studies have shown that NAC administration promptly reverses the acetaminophen-induced depletion of GSH by increasing its synthesis rate. nih.govresearchgate.net While NAC is thought to primarily act by providing cysteine for GSH synthesis, it may also have a minor role in directly scavenging NAPQI. youtube.com However, in vivo studies in rats suggest that the majority of the N-acetylcysteine-acetaminophen conjugate found in urine originates from the metabolism of the glutathione-acetaminophen adduct, rather than a direct reaction between NAC and NAPQI. nih.govresearchgate.net Early treatment with NAC has been shown to be effective in preventing acute hepatic damage, even in the presence of high serum levels of acetaminophen. mattioli1885journals.com
Influence of Concurrent Exposures (e.g., Ethanol) on Adduct Formation
The concurrent exposure to other substances, notably ethanol (B145695), can significantly influence the formation of acetaminophen-cysteine adducts and the subsequent risk of hepatotoxicity. The interaction between ethanol and acetaminophen metabolism is complex, with the timing and pattern of ethanol consumption playing a crucial role in determining whether the effect is protective or potentiating.
Acute ethanol consumption, where ethanol is present in the body at the same time as acetaminophen, can have a protective effect. This is because both acetaminophen and ethanol are substrates for the same cytochrome P450 enzyme, CYP2E1. mdpi.com Ethanol acts as a competitive inhibitor of CYP2E1, reducing the metabolic activation of acetaminophen to its toxic metabolite, NAPQI. nih.gov This leads to a decrease in the formation of acetaminophen-cysteine adducts and, consequently, a reduction in liver injury.
Conversely, chronic ethanol consumption has been shown to potentiate acetaminophen hepatotoxicity. nih.gov Long-term alcohol use induces the expression of CYP2E1, leading to an increased capacity for the metabolic activation of acetaminophen to NAPQI. nih.gov This enhanced production of the reactive metabolite can more rapidly deplete hepatic glutathione stores, leading to an increase in the formation of acetaminophen-cysteine adducts and more severe liver damage. nih.gov
Furthermore, chronic ethanol consumption can selectively deplete mitochondrial glutathione levels. nih.govmdpi.com The mitochondrial pool of glutathione is a critical line of defense against oxidative stress within this vital organelle. A reduction in mitochondrial glutathione makes the mitochondria more vulnerable to damage from NAPQI and the subsequent oxidative stress, further exacerbating the hepatotoxic effects of acetaminophen.
The following tables present research findings on the influence of ethanol on key factors involved in acetaminophen-cysteine adduct formation and hepatotoxicity.
Table 1: Effect of Short-Term Ethanol Exposure on NAPQI Formation in Healthy Adults
| Treatment Phase | Mean NAPQI Formation Enhancement | Range of Enhancement | Statistical Significance (P-value) |
|---|---|---|---|
| Ethanol Infusion followed by Acetaminophen | 22% | 2% to 38% | < 0.03 |
Data showing the mean enhancement of N-acetyl-p-benzoquinone imine (NAPQI) formation when a 500 mg dose of acetaminophen is ingested after a 6-hour intravenous infusion of ethanol, as compared to a dextrose in water infusion. nih.gov
Table 2: Impact of Chronic Ethanol Consumption on CYP2E1 Protein Levels in Human Liver Microsomes
| Alcohol Consumption Group | Fold Change in CYP2E1 Protein Levels |
|---|---|
| Heavy Drinkers vs. Non-Drinkers | 1.7 |
This table illustrates the significant increase in Cytochrome P450 2E1 (CYP2E1) protein levels in the liver microsomes of heavy drinkers compared to non-drinkers. mdpi.com
Table 3: Effect of Chronic Ethanol Feeding on Hepatic Glutathione Depletion and Covalent Binding of Acetaminophen Metabolites in Rats
| Parameter | Effect in Ethanol-Fed Rats vs. Controls |
|---|---|
| Hepatic Glutathione Depletion | Significantly Greater |
| Covalent Binding of Acetaminophen Metabolite(s) | Significantly Greater |
Summary of findings from a study on rats fed a liquid diet containing ethanol for 4-6 weeks, demonstrating the impact of chronic ethanol consumption on key factors in acetaminophen hepatotoxicity. nih.gov
Acetaminophen Cysteine Adducts As Biomarkers in Clinical and Preclinical Research
Biomarker Characteristics and Utility
APAP-CYS adducts possess several key characteristics that make them highly useful as clinical and research biomarkers. Their specificity to acetaminophen (B1664979) exposure, a longer detection window compared to the parent drug, and a strong correlation with liver injury markers provide critical information for diagnosis and prognosis.
Specificity for Acetaminophen Exposure
The measurement of APAP-CYS adducts in the blood is a highly specific biomarker for acetaminophen exposure. nih.gov Their formation is a direct consequence of the metabolic activation of acetaminophen to its reactive metabolite, NAPQI. nih.govnih.gov Studies have shown that in patients with liver injury from other causes, such as ischemic hepatitis, APAP-CYS concentrations remain very low or undetectable, even if they have taken non-toxic doses of acetaminophen. nih.govcreighton.edu This specificity is crucial in clinical situations where the cause of acute liver failure is unknown, helping to confirm or rule out acetaminophen as the causative agent. tandfonline.comcreighton.edu Even therapeutic, non-toxic doses of acetaminophen can result in measurable, albeit very low, concentrations of APAP-CYS in serum. nih.govnih.gov However, concentrations above a certain threshold are strongly indicative of an overdose situation leading to hepatotoxicity. nih.govnih.gov
Extended Detection Window Compared to Parent Drug
One of the significant advantages of using APAP-CYS adducts as a biomarker is their extended detection window in the bloodstream compared to acetaminophen itself. tandfonline.com Acetaminophen has a relatively short half-life and may become undetectable in the blood within 24-48 hours after a large overdose. researchgate.netnih.gov This can make diagnosis difficult for patients who present late to the hospital. tandfonline.com In contrast, APAP-CYS adducts have a much longer elimination half-life. nih.govresearchgate.net
| Compound | Half-life in Acetaminophen-Induced Acute Liver Failure | Typical Detection Period |
|---|---|---|
| Acetaminophen (Parent Drug) | 5.4 to 18.4 hours nih.govnih.govresearchgate.net | Up to 24-48 hours post-overdose researchgate.net |
| Acetaminophen-Cysteine Adducts (APAP-CYS) | Approximately 41.3 hours nih.govnih.govresearchgate.net | Detectable for several days, up to 12 days post-ingestion nih.govresearchgate.net |
This prolonged presence in the circulation provides a crucial diagnostic window, allowing clinicians to identify acetaminophen as the cause of liver injury even when the patient's history is unclear or the parent drug is no longer measurable. tandfonline.comnih.gov
Correlation with Hepatic Injury Markers (e.g., Alanine (B10760859) Aminotransferase)
A strong, significant correlation exists between the concentration of serum APAP-CYS adducts and the activity of alanine aminotransferase (ALT), a standard biomarker for liver injury. nih.govcreighton.eduresearchgate.net In patients with confirmed acetaminophen toxicity, as ALT levels rise, so do the concentrations of APAP-CYS. nih.gov Research has demonstrated a very high correlation coefficient in these patients, particularly when ALT levels exceed 1000 IU/L. nih.govcreighton.eduresearchgate.net
Conversely, in patients with high ALT levels due to other causes of liver failure, there is no significant correlation with APAP-CYS concentrations, which remain low. nih.govcreighton.edu This relationship is a powerful tool for differential diagnosis. For example, finding a very high ALT level (e.g., 12,000 IU/L) with a relatively low APAP-CYS concentration (e.g., 1.4 µM) would make acetaminophen-induced injury unlikely. nih.govmdpi.com
| Patient Group | Correlation (r) between APAP-CYS and ALT | Significance |
|---|---|---|
| Definite Acetaminophen Toxicity (All ALT levels) | 0.93 nih.govcreighton.eduresearchgate.net | p < 0.001 nih.govcreighton.eduresearchgate.net |
| Definite Acetaminophen Toxicity (ALT > 1000 IU/L) | 0.82 nih.govcreighton.eduresearchgate.net | p < 0.001 nih.govcreighton.eduresearchgate.net |
| Definitely Not Acetaminophen Toxicity (ALT > 1000 IU/L) | 0.04 nih.govcreighton.edu | Not Significant (p = 0.84) nih.govcreighton.edu |
Applications in Diagnostic and Prognostic Research
The robust characteristics of APAP-CYS adducts have led to their application in diagnosing and assessing the severity of acetaminophen-induced liver injury.
Diagnosis of Acetaminophen Overdose and Toxicity
APAP-CYS adducts serve as a crucial diagnostic tool, especially in cases of indeterminate acute liver failure where a patient's ingestion history may be unreliable or unavailable. tandfonline.comnih.govcreighton.edu The detection of elevated APAP-CYS can conclusively identify acetaminophen as the cause of liver failure. nih.govnih.gov A serum APAP-CYS concentration greater than 1.1 nmol/mL has been shown to be a sensitive and specific marker for identifying hepatotoxicity (defined as ALT > 1000 IU/L) related to acetaminophen overdose. nih.gov This biomarker is particularly valuable when traditional diagnostic methods, like measuring serum acetaminophen levels, are inconclusive due to a delay between ingestion and presentation to a healthcare facility. tandfonline.comnih.gov
Assessment of Severity of Acetaminophen Toxicity
Beyond diagnosis, the quantity of APAP-CYS adducts can help in assessing the severity of the liver injury and predicting which patients are likely to develop hepatotoxicity. researchgate.netresearchgate.net Studies have shown that higher initial concentrations of APAP-CYS adducts upon hospital presentation are associated with a greater likelihood of developing significant liver injury. researchgate.net One study found that an initial adduct concentration of 0.58 nmol/mL was 100% sensitive and 91% specific for identifying patients who would later develop hepatotoxicity. researchgate.net Peak adduct levels have been shown to correlate with peak ALT and AST values, providing a measure of the extent of liver damage. researchgate.netmedscape.com This prognostic information can help guide clinical management and decisions regarding the duration of antidote therapy.
Identification of Acetaminophen-Induced Acute Liver Failure (ALF) in Indeterminate Cases
In cases of acute liver failure (ALF) where the cause is not immediately clear, acetaminophen-cysteine adducts (APAP-CYS) serve as a crucial biomarker to identify acetaminophen toxicity. nih.govnih.gov These adducts are formed when the toxic metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI), binds to cysteine residues on liver proteins. nih.govresearchgate.net Their presence in serum is a specific indicator of acetaminophen exposure and metabolism. nih.gov
When standard diagnostic tests are inconclusive, the measurement of APAP-CYS can confirm acetaminophen as the cause of liver injury. nih.govnih.gov Studies have suggested that a significant percentage of indeterminate ALF cases, potentially up to 18-19% in adults, may be linked to acetaminophen toxicity based on adduct concentrations. nih.gov Patients with indeterminate ALF who have elevated APAP-CYS levels often exhibit clinical and biochemical profiles similar to those with confirmed acetaminophen-induced ALF. These characteristics include hyperacute liver injury, very high aminotransferase levels, and low total bilirubin. nih.gov
A concentration of APAP-CYS greater than 1.0 nmol/mL has been found in the vast majority (95%) of patients with clinically defined acetaminophen overdose and ALF. nih.gov This is significantly higher than the levels typically seen with therapeutic dosing, which are generally less than 0.5 nmol/mL. nih.gov The detection of these adducts can be particularly valuable when a patient is unable to provide a reliable history of acetaminophen ingestion or when serum acetaminophen levels are no longer detectable. nih.gov
Research in pediatric populations has also highlighted the utility of APAP-CYS in diagnosing acetaminophen-related liver injury. In a study of children with ALF of unknown cause, a notable portion tested positive for these adducts, suggesting that acetaminophen toxicity may be a more significant factor in pediatric ALF than previously recognized. aap.org
Differentiation from Non-Acetaminophen Hepatotoxins
A key advantage of measuring acetaminophen-cysteine adducts is their high specificity for acetaminophen exposure, which allows clinicians to differentiate acetaminophen-induced liver injury from damage caused by other hepatotoxins. nih.gov In studies involving patients who had ingested non-acetaminophen hepatotoxins, detectable levels of serum APAP-CYS were not found. nih.gov This specificity is critical in the diagnostic process, especially when faced with a patient presenting with acute liver failure of unknown origin.
The challenge in diagnosing the cause of acute liver failure is that the clinical and biochemical presentations of different etiologies can be remarkably similar. For instance, ischemic hepatitis and acetaminophen hepatotoxicity can show very similar patterns of liver enzyme elevation. nih.gov In these ambiguous cases, the APAP-CYS assay provides a definitive piece of evidence. A positive result points towards acetaminophen, while a negative result would encourage investigation into other potential causes like viral hepatitis, ischemic injury, or other drug-induced liver injuries. nih.govresearchgate.net
The diagnostic accuracy of adduct testing has been shown to be superior in some instances to traditional methods, providing biochemical confirmation that goes beyond patient history and serum acetaminophen levels. nih.gov One study highlighted that APAP-CYS testing led to a revision of the initial diagnosis in 14.6% of cases that were difficult to distinguish between acetaminophen toxicity and ischemic hepatitis. nih.gov
Monitoring Adduct Levels During Therapeutic Dosing and Overdose Scenarios
The concentration of acetaminophen-cysteine adducts varies significantly between therapeutic dosing and overdose situations. nih.govnih.gov Monitoring these levels provides valuable insights into the extent of acetaminophen exposure and the associated risk of liver injury.
During therapeutic dosing, low but detectable concentrations of APAP-CYS can be found in the serum of most individuals. nih.govresearchgate.net Studies have shown that with a daily dose of 4 grams of acetaminophen, adduct concentrations can increase during the dosing period, eventually reaching a plateau. nih.govresearchgate.net Even at these therapeutic levels, adducts can be detected after just a few doses and may persist for over a week after cessation of the drug. researchgate.net While the vast majority of individuals on therapeutic doses have adduct concentrations well below the threshold associated with hepatotoxicity, in rare instances, these levels can approach the 1.1 nmol/mL cutoff. researchgate.net
In stark contrast, patients with acetaminophen overdose and subsequent liver injury exhibit substantially higher concentrations of APAP-CYS. nih.govnih.gov Adduct levels in overdose patients can vary widely but are generally much higher than those observed during therapeutic use. nih.gov In overdose cases, particularly in patients who present late or have had repeated ingestions, the concentration of APAP-CYS tends to decrease following its peak, a decline that often mirrors the fall in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. nih.gov
The measurement of APAP-CYS can also be a predictor of which patients who have overdosed will go on to develop hepatotoxicity, even if their initial ALT levels are normal or only moderately elevated. researchgate.net This predictive capability underscores the clinical utility of monitoring adduct levels in managing acetaminophen overdose.
Clinical Research Paradigms Utilizing Acetaminophen-Cysteine Adducts
Observational Studies in Overdose Patients
Observational studies in patients who have overdosed on acetaminophen have been instrumental in characterizing the formation and kinetics of acetaminophen-cysteine adducts in a real-world setting. nih.gov These studies have consistently demonstrated that high concentrations of APAP-CYS are a hallmark of acetaminophen-induced hepatotoxicity. nih.govnih.gov
In these patient populations, researchers have been able to correlate adduct concentrations with the severity of liver injury, as indicated by peak ALT and AST levels. nih.gov It has been established that an APAP-CYS concentration greater than 1.1 nmol/mL is a sensitive and specific marker for hepatic injury from acetaminophen overdose in patients with an ALT level over 1000 IU/L. nih.gov More recent research suggests that a lower threshold of 0.58 nmol/mL could identify patients at risk of developing hepatotoxicity later on. nih.gov
These observational studies have also provided valuable data on the wide variability of adduct concentrations among individuals who have overdosed, with levels ranging from 0.10 to 27.3 nmol/mL in one study. nih.govnih.gov This variability can be influenced by factors such as the amount of acetaminophen ingested, the time to presentation and treatment, and individual metabolic differences.
Controlled Trials with Therapeutic Dosing Regimens
Controlled clinical trials have been crucial in establishing the baseline levels of acetaminophen-cysteine adducts in individuals taking therapeutic doses of the drug. nih.govnih.gov These studies typically involve administering a standard therapeutic dose, such as 4 grams of acetaminophen per day, to healthy volunteers over a defined period. nih.govnih.gov
One such set of trials involved non-drinkers receiving acetaminophen for 10 days, moderate drinkers for 10 days, and individuals who chronically abuse alcohol for 5 days. nih.govnih.gov These studies found that low concentrations of APAP-CYS are detectable in the serum of the majority of subjects following therapeutic dosing. nih.gov The peak adduct concentrations were generally well below the threshold for liver injury. nih.gov
These trials have also allowed for the investigation of how adduct levels change over time with consistent dosing. It was observed that APAP-CYS concentrations increased during the dosing period. nih.gov Furthermore, after stopping the medication, the adduct levels were found to be similar to on-dosing levels for a day, with a subsequent decrease over the next few days. nih.gov
Studies in Specific Patient Populations (e.g., Alcohol Abusers, Moderate Drinkers, Non-Drinkers)
The impact of alcohol consumption on acetaminophen metabolism and the formation of APAP-CYS has been a key area of clinical research. Studies have been designed to compare adduct levels in different populations based on their alcohol intake. nih.govnih.gov
In a study comparing non-drinkers, moderate drinkers, and individuals with chronic alcohol abuse who were abstaining during the trial, all groups received therapeutic doses of acetaminophen. nih.govnih.gov The results showed that the peak APAP-CYS concentrations were higher in non-drinkers and abstaining alcohol abusers compared to moderate drinkers, although the differences were small. nih.gov One hypothesis for this finding is that the concurrent consumption of ethanol (B145695) in the moderate-drinker group may have inhibited the activity of the CYP2E1 enzyme, which is responsible for converting acetaminophen to its toxic metabolite, NAPQI. nih.gov
Chronic alcohol use is known to increase the activity of the CYP2E1 enzyme, which could theoretically lead to increased NAPQI production and a higher risk of hepatotoxicity with supratherapeutic doses of acetaminophen. nih.gov However, research also suggests that acute alcohol consumption can competitively inhibit this enzyme, potentially offering a temporary protective effect. biorxiv.orgdroracle.ai These complex interactions highlight the importance of studying specific patient populations to understand the nuances of acetaminophen metabolism and adduct formation.
Table of Research Findings on Acetaminophen-Cysteine Adducts
| Patient Population | Dosing Regimen | Key Findings on APAP-CYS Levels |
|---|---|---|
| Non-Drinkers | 4 g/day for 10 days | Mean peak concentration of 0.4 nmol/mL. nih.govnih.gov |
| Moderate Drinkers | 4 g/day for 10 days | Mean peak concentration of 0.1 nmol/mL. nih.govnih.gov |
| Chronic Alcohol Abusers (abstaining) | 4 g/day for 5 days | Mean peak concentration of 0.3 nmol/mL. nih.govnih.gov |
| Overdose Patients | Acute or repeated supratherapeutic ingestion | Highly variable, ranging from 0.10 to 27.3 nmol/mL; concentrations >1.1 nmol/mL associated with hepatotoxicity. nih.govnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetaminophen |
| Acetaminophen-cysteine |
| N-acetyl-p-benzoquinone imine (NAPQI) |
| Cysteine |
| Alanine aminotransferase (ALT) |
| Aspartate aminotransferase (AST) |
| Bilirubin |
| Ethanol |
Preclinical Research Models for Acetaminophen-Cysteine Adducts
Preclinical research models are fundamental in understanding the mechanisms of acetaminophen toxicity and the role of acetaminophen-cysteine adducts as biomarkers. These models, spanning from in vivo animal studies to in vitro cellular systems, allow for controlled investigation into the formation, detection, and pathological significance of these adducts.
In Vivo Animal Models (e.g., Mice, Rats)
In vivo animal models, particularly rodents like mice and rats, have been instrumental in elucidating the dynamics of acetaminophen-cysteine adduct formation and its correlation with organ injury. These models are frequently used to study acetaminophen-induced hepatotoxicity.
Mice are a commonly used species in these studies and are generally more susceptible to acetaminophen-induced liver injury than rats. Following the administration of a hepatotoxic dose of acetaminophen to mice, acetaminophen-protein adducts can be detected in both the liver and serum in as little as 15 minutes. nih.govresearchgate.net The formation of these adducts, specifically the acetaminophen-cysteine conjugate, is a result of the covalent binding of the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), to cysteine groups on proteins. nih.govresearchgate.net
Studies comparing mice and rats have revealed significant differences in their responses to acetaminophen. While both species exhibit hepatic glutathione (B108866) (GSH) depletion and the formation of protein adducts, rats are notably more resistant to acetaminophen-induced liver toxicity. nih.gov This resistance is observed even when rats are administered a threefold higher dose of acetaminophen compared to the standard toxic dose in mice. nih.gov The formation of hepatic GSH and acetaminophen-protein adducts is also delayed in rats compared to mice. nih.gov
A key differentiator between the two species appears to be the level of mitochondrial protein adducts. In mice, a significant amount of acetaminophen-cysteine adducts are found in liver mitochondria, which is associated with mitochondrial dysfunction and subsequent oxidative stress, leading to cell necrosis. nih.gov Conversely, rats show substantially lower levels of these adducts within the mitochondria. This limited formation of mitochondrial adducts in rats is thought to be insufficient to trigger the cascade of events leading to severe liver cell death. nih.gov
Table 1: Comparison of Acetaminophen-Cysteine Adduct Formation in Mice and Rats
| Feature | Mice | Rats |
|---|---|---|
| Susceptibility to Hepatotoxicity | High | Low |
| Onset of Adduct Detection | As early as 15 minutes in liver and serum nih.govresearchgate.net | Delayed compared to mice nih.gov |
| Total Liver Adducts | Significant formation | Similar to mice but at higher doses nih.gov |
| Mitochondrial Adducts | High levels, associated with toxicity nih.gov | Significantly lower levels nih.gov |
| Outcome | Severe liver injury | Resistant to severe liver injury nih.gov |
In Vitro Cellular Models
In vitro cellular models offer a controlled environment to investigate the direct cellular effects of acetaminophen and its metabolites, including acetaminophen-cysteine (APAP-CYS) conjugates. The human proximal tubular kidney cell line, HK-2, has been identified as a suitable model for studying nephrotoxicity. nih.gov This cell line is valuable because it possesses membrane transporters that facilitate the uptake of S-conjugates into the cells. nih.gov
Research using HK-2 cells has focused on understanding the biological effects of APAP-CYS conjugates and comparing them to the parent compound, acetaminophen. nih.gov Studies have shown that both APAP-CYS and the cysteine conjugate of p-aminophenol (PAP-CYS) are potent inducers of cellular impairment. nih.gov
A significant finding from these in vitro studies is the potent ability of APAP-CYS to deplete cellular glutathione (GSH). nih.gov Incubation of HK-2 cells with APAP-CYS resulted in a more substantial reduction of GSH levels compared to incubation with acetaminophen at the same concentration. nih.gov Specifically, a 1 mM concentration of APAP-CYS led to a 90% reduction in GSH, while a 10 mM concentration of acetaminophen caused a 70% reduction. nih.gov This highlights the significant role of the cysteine conjugate in inducing oxidative stress. nih.gov
Table 2: Effect of Acetaminophen and Acetaminophen-Cysteine on GSH Levels in HK-2 Cells
| Compound | Concentration | GSH Reduction |
|---|---|---|
| Acetaminophen (APAP) | 10 mM | ~70% |
| Acetaminophen-Cysteine (APAP-CYS) | 1 mM | ~90% |
These cellular models are crucial for dissecting the specific molecular mechanisms of toxicity induced by acetaminophen metabolites, providing insights that complement the findings from in vivo animal studies.
Analytical Methodologies for Acetaminophen Cysteine Adduct Quantification
Sample Preparation Techniques for Biological Matrices
Effective sample preparation is a critical initial step to ensure the accuracy and reliability of acetaminophen-cysteine adduct quantification. The primary goal is to isolate the adducts, which are often bound to larger proteins, from other components in biological samples such as serum, plasma, or liver homogenates. This process is essential to remove interfering substances and to concentrate the analyte of interest.
A significant portion of acetaminophen-cysteine adducts in biological systems exists covalently bound to proteins. To quantify these adducts, they must first be liberated from the protein backbone. This is typically achieved through enzymatic protein digestion.
Bacterial proteases are commonly employed for this purpose. For instance, a method for measuring hepatic levels of acetaminophen-protein adducts involves incubating a protein residue obtained from liver homogenate with a bacterial protease solution. In one such protocol, a solution containing 8 units of protease per milliliter of phosphate-buffered saline (PBS) is used. semanticscholar.org Another approach utilizes protease type XIV enzyme at a concentration of 8 U/mL in water, with incubation at 37 °C for 24 hours to release the acetaminophen-cysteine (APAP-Cys) from the bound protein. nih.gov This enzymatic hydrolysis breaks down the protein into smaller peptides and individual amino acids, releasing the intact APAP-Cys adduct for subsequent analysis. semanticscholar.orgnih.gov Following digestion, further steps are often necessary to remove the enzyme and other digestion byproducts before chromatographic analysis. nih.gov
Protein precipitation is a widely used technique to remove larger, interfering proteins from biological samples, thereby cleaning up the sample before analysis. This method is particularly useful for preparing samples for liquid chromatography-tandem mass spectrometry (LC/MS/MS) analysis.
Acetonitrile (B52724) is a common solvent used for protein precipitation in the analysis of acetaminophen-cysteine adducts. In one validated LC/MS/MS method, analytes were extracted from plasma samples by simple protein precipitation using acetonitrile. rsc.org This process effectively removes the bulk of proteins from the sample, leaving the smaller molecule adducts in the supernatant for analysis. Following protease digestion, acetonitrile can also be used to precipitate the enzyme itself. nih.gov The sample is then typically centrifuged to pellet the precipitated proteins, and the resulting supernatant containing the adducts is collected for further processing or direct injection into the chromatographic system.
Gel filtration chromatography is a size-exclusion technique used to separate molecules based on their size. In the context of acetaminophen-cysteine adduct analysis, it serves to separate the large protein-adduct conjugates from smaller, unbound molecules in the sample.
This technique is often used as an initial clean-up step before protein digestion. nih.govnih.gov For example, serum samples can be processed using gel filtration to remove any acetaminophen-cysteine that is not bound to proteins. nih.gov Bio-Spin 6 columns are one example of a commercially available tool used for this purpose. nih.gov By passing the sample through a gel filtration column, the larger protein-adduct complexes are eluted first, while smaller molecules are retained, allowing for their effective separation. nih.govnih.gov This step ensures that the subsequent protein digestion and quantification specifically target the protein-bound adducts, which are the primary biomarker of interest for acetaminophen (B1664979) toxicity.
Chromatographic Separation Methods
Following sample preparation, chromatographic methods are employed to separate the acetaminophen-cysteine adducts from other remaining components in the sample extract. This separation is crucial for accurate and specific quantification. High-performance liquid chromatography and ultra-performance liquid chromatography are the most commonly utilized techniques.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of acetaminophen-cysteine adducts. nih.gov Various HPLC methods have been developed, often coupled with different detection systems to achieve high sensitivity and specificity.
A common approach is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. One method utilizes a YMC-Pack ODS-AMQ C18 column with a mobile phase consisting of 100 mM potassium dihydrogen phosphate-methanol-acetic acid (100:0.6:0.1) at a flow rate of 1 mL/min. semanticscholar.orgnih.gov In this system, with photometric detection at 254 nm, acetaminophen-cysteine (APAP-Cys) elutes at approximately 22.7 minutes. nih.gov Another HPLC method employs a 150 mm C18 column with a mobile phase of 8% v/v methanol and 50 mM sodium acetate (pH 4.8), coupled with a coulometric electrochemical detector for enhanced sensitivity. nih.gov The limit of detection for some HPLC methods is reported to be as low as 0.03 µM. nih.gov
Table 1: HPLC Method Parameters for Acetaminophen-Cysteine Adduct Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | YMC-Pack ODS-AMQ C18 | 150 mm C18 (Symmetry, Waters) |
| Mobile Phase | 100 mM potassium dihydrogen phosphate-methanol-acetic acid (100:0.6:0.1) | 8% v/v methanol and 50 mM sodium acetate (pH 4.8) |
| Flow Rate | 1 mL/min | Not Specified |
| Detection | Photometric (254 nm) | Coulometric electrochemical |
| Retention Time | ~22.7 min | Not Specified |
| Limit of Detection | 0.06 µg (on-column) | Not Specified |
| Limit of Quantification | 0.14 µg (on-column) | 0.03 µM |
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.
UPLC systems are often coupled with tandem mass spectrometry (UPLC-MS/MS) for highly selective and sensitive quantification of acetaminophen-cysteine adducts. One such method uses a reversed-phase Acquity UPLC HSS T3 column with a short runtime of 4.5 minutes per sample. eur.nl The gradient elution is performed with a mobile phase consisting of ammonium acetate and formic acid in either ultrapure water or methanol, at a flow rate of 0.4 mL/min. eur.nl This rapid and sensitive method allows for the simultaneous quantification of acetaminophen and several of its metabolites, including the protein-derived acetaminophen-cysteine adduct, from a small plasma volume of only 10 µL. eur.nl
Table 2: UPLC-MS/MS Method Parameters for Acetaminophen-Cysteine Adduct Analysis
| Parameter | Details |
|---|---|
| System | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Column | Reversed-phase Acquity UPLC HSS T3 |
| Mobile Phase | Gradient elution with ammonium acetate and formic acid in Milli-Q ultrapure water or methanol |
| Flow Rate | 0.4 mL/min |
| Run Time | 4.5 minutes |
| Sample Volume | 10 µL of plasma |
Detection and Quantification Techniques
The accurate detection and quantification of acetaminophen-cysteine (APAP-Cys) adducts are crucial for both clinical diagnostics and toxicological research. A variety of analytical methodologies have been developed to measure these adducts in biological matrices, each with distinct principles, sensitivities, and applications. These techniques range from electrochemical methods and mass spectrometry to immunoassays.
Electrochemical Detection (EC)
Electrochemical detection, particularly when coupled with high-performance liquid chromatography (HPLC-ECD), offers a sensitive method for the quantification of APAP-Cys. This technique is predicated on the electrochemical activity of the acetaminophen-cysteine conjugate, allowing for its detection and measurement based on its oxidation or reduction at an electrode surface.
In a typical HPLC-ECD workflow for APAP-Cys analysis, protein samples from biological matrices such as serum or liver homogenates are first dialyzed to remove non-covalently bound adducts. Following this, the protein fraction is subjected to enzymatic digestion, commonly with a protease, to liberate the acetaminophen-cysteine conjugate from the protein backbone researchgate.net. The resulting digest, containing the freed APAP-Cys, is then injected into the HPLC system for separation. As the analyte elutes from the HPLC column, it passes through an electrochemical detector where a potential is applied, causing the analyte to undergo an electrochemical reaction. The current generated by this reaction is proportional to the concentration of the analyte.
To ensure accuracy and precision, an internal standard, such as tyrosine, is often used in the analysis researchgate.net. The sensitivity of the HPLC-ECD method is notable, with a lower limit of detection reported to be approximately 3 pmol/mg of protein researchgate.net. This level of sensitivity has enabled the detection of acetaminophen protein adducts in liver and serum as early as 15 minutes after a hepatotoxic dose of acetaminophen in mice researchgate.net. Furthermore, this method has been successfully applied to the analysis of serum samples from acetaminophen overdose patients, demonstrating a positive correlation between the concentration of the acetaminophen-cysteine conjugate and markers of liver injury, such as serum aspartate aminotransferase (AST) activity researchgate.net.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the quantification of APAP-Cys in biological samples due to their high sensitivity and specificity researchgate.netnih.gov. These methods allow for the precise measurement of the adduct in complex matrices like human serum and plasma researchgate.netrsc.orgnih.gov.
The general workflow for LC-MS/MS analysis of APAP-Cys involves several key steps. Initially, serum or plasma samples undergo a preparation process to isolate the protein-bound adducts and remove unbound APAP-Cys. This can be achieved through dialysis or gel filtration nih.govnih.gov. Subsequently, the proteins are enzymatically digested with a protease to release the APAP-Cys conjugate nih.gov. The resulting digest is then subjected to protein precipitation, often using acetonitrile, to remove larger proteins and other interfering substances researchgate.netrsc.org.
The extracted sample, containing APAP-Cys and an internal standard, is then injected into an HPLC system for chromatographic separation. The separation is typically achieved using a C18 or a pentafluorophenyl (PFP) column with a gradient elution of a mobile phase consisting of aqueous and organic solvents, such as ammonium formate in water and acetonitrile, often with the addition of formic acid researchgate.netrsc.orgnih.gov. Following separation, the eluent is introduced into the mass spectrometer for detection and quantification.
The validation of these LC-MS/MS methods has demonstrated excellent performance characteristics. For instance, one method showed good linearity in the range of 1.0 to 100 ng/mL, with a limit of detection (LOD) of 0.5 ng/mL and a lower limit of quantification (LLOQ) of 1.0 ng/mL researchgate.netrsc.org. Another validated method reported accurate quantification of APAP-Cys from 0.010 to 10 μM nih.gov. These methods have been successfully applied in clinical studies to determine APAP-Cys concentrations in acetaminophen overdose patients researchgate.netrsc.org.
| Parameter | Method 1 | Method 2 |
| Linearity Range | 1.0 - 100 ng/mL | 0.010 - 10 μM |
| LOD | 0.5 ng/mL | Not Reported |
| LLOQ | 1.0 ng/mL | 0.010 μM |
| Intra-assay Imprecision | 0.28 - 5.30% | <15% |
| Inter-assay Imprecision | 0.28 - 5.30% | <15% |
| Accuracy | 87.0 - 113% | Not Reported |
| Internal Standard | Acetaminophen-D4 | Norbuprenorphine-D3 |
| Reference | researchgate.netrsc.org | nih.gov |
Electrospray ionization (ESI) is a soft ionization technique that is commonly employed as the interface between liquid chromatography and mass spectrometry for the analysis of APAP-Cys researchgate.netrsc.orgnih.gov. ESI is particularly well-suited for the analysis of thermally labile and non-volatile molecules like the acetaminophen-cysteine adduct.
In the context of APAP-Cys quantification, ESI is typically operated in both positive and negative ion modes researchgate.netrsc.orgnih.gov. In positive ion mode, the protonated molecule [M+H]⁺ of APAP-Cys is observed at a mass-to-charge ratio (m/z) of 271 researchgate.net. The selection of ionization mode can depend on the specific analytical method and the internal standard being used. For example, one method utilized positive ion mode for APAP-Cys and negative ion mode for the internal standard, acetaminophen-D4 researchgate.netrsc.org. The ability to switch between positive and negative ion modes within a single analytical run allows for the simultaneous analysis of different compounds with varying ionization efficiencies nih.gov.
Multiple reaction monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for the quantification of specific molecules, including APAP-Cys researchgate.netrsc.orgfrontiersin.orgnih.gov. In an MRM experiment, a specific precursor ion is selected in the first mass analyzer (Q1), fragmented in the collision cell (Q2), and then a specific fragment ion is selected in the third mass analyzer (Q3) for detection. This process of monitoring a specific precursor-to-product ion transition provides a high degree of specificity, minimizing interference from other components in the sample matrix.
For the analysis of APAP-Cys, the protonated molecule [M+H]⁺ at m/z 271 is typically selected as the precursor ion researchgate.net. Upon collision-induced dissociation, this precursor ion fragments to produce characteristic product ions. The most commonly monitored MS/MS ion transition for APAP-Cys is m/z 271 → 140 researchgate.netrsc.org. The intensity of this specific transition is then used for quantification. The use of MRM significantly enhances the signal-to-noise ratio, allowing for the detection of low concentrations of the adduct in complex biological samples.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Acetaminophen-Cysteine (APAP-Cys) | 271 | 140 | Positive | researchgate.netrsc.org |
| Acetaminophen-D4 (Internal Standard) | 154 | 111 | Negative | researchgate.netrsc.org |
Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within tissue sections. While conventional vacuum MALDI-MSI has limitations in detecting acetaminophen and its metabolites without derivatization, recent advancements have enabled the analysis of APAP-Cys in tissues nih.govacs.orgnih.govacs.orgpreppers.co.jp.
Atmospheric pressure-MALDI (AP-MALDI) imaging mass microscopy has been successfully employed to show the distribution of both acetaminophen and APAP-Cys in kidney tissue at high spatial resolutions of 25 and 10 micrometers without the need for chemical derivatization nih.govacs.orgnih.govpreppers.co.jp. This technique has revealed distinct distribution patterns, with APAP-Cys showing characteristic accumulation in the outer medulla and renal pelvis of the kidney nih.govacs.orgpreppers.co.jp. Tandem AP-MALDI-MSI has been used to obtain clear and reliable distribution images of APAP-Cys by monitoring its specific fragment ions acs.org.
In tandem mass spectrometry experiments, APAP-Cys (precursor ion m/z 271.076) is known to produce characteristic fragment ions at m/z 140.01 and m/z 182.02, which can be used for its specific detection and imaging in tissue sections nih.govacs.org. The ability to visualize the distribution of APAP-Cys at a microscopic level provides valuable insights into the pharmacokinetics and potential organ-specific toxicity of acetaminophen.
| Parameter | Description |
| Technique | Atmospheric Pressure-Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (AP-MALDI-MSI) |
| Analyte | Acetaminophen-Cysteine (APAP-Cys) |
| Tissue Analyzed | Kidney |
| Spatial Resolution | 10 μm and 25 μm |
| Derivatization Required | No |
| Precursor Ion (m/z) | 271.076 |
| Fragment Ions (m/z) | 140.01, 182.02 |
| Observed Distribution | Outer medulla and renal pelvis of the kidney |
| Reference | nih.govacs.orgnih.govpreppers.co.jp |
Immunoassay Development and Application
Immunoassays provide a valuable alternative to chromatographic and mass spectrometric methods for the detection of APAP-Cys adducts, offering the potential for rapid and high-throughput analysis. These assays are based on the specific recognition of the adduct by antibodies.
A competitive immunoassay, known as AcetaSTAT, has been developed for the rapid measurement of acetaminophen protein adducts in serum nih.gov. This assay is configured as a lateral flow immunochromatographic test. In this format, a patient's serum sample is applied to the device, and if 3-(cysteine-S-yl) acetaminophen protein adducts are present, they will compete with synthetic adducts immobilized at a test band for binding to a limited amount of specific anti-3-cys-A antibody nih.gov. The intensity of the test band is inversely proportional to the concentration of the adducts in the sample. A control band is also included to ensure the integrity of the assay nih.gov.
The AcetaSTAT assay has been compared to the more traditional HPLC-EC method for the detection of acetaminophen protein adducts nih.gov. Such immunoassays hold promise for use as a point-of-care diagnostic tool to quickly identify patients with acute liver injury resulting from acetaminophen toxicity. The development of these assays is a significant step towards improving the diagnosis and management of acetaminophen overdose.
Method Validation and Performance Metrics
The quantification of acetaminophen-cysteine (APAP-CYS) adducts in biological matrices is crucial for assessing acetaminophen exposure and toxicity. The validation of analytical methods ensures that the data generated are reliable, accurate, and reproducible. Key performance metrics, including linearity, accuracy, precision, detection limits, and sample stability, are rigorously evaluated to establish a method's suitability for its intended purpose. Various analytical techniques, predominantly high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or electrochemical detection (ECD), have been developed and validated for this purpose.
Linearity and Calibration Ranges
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. This is established by analyzing a series of calibration standards over a specified concentration range. For APAP-CYS quantification, methods have demonstrated linearity across wide dynamic ranges, accommodating the varying concentrations observed in clinical and research settings.
One sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method showed good linearity in the calibration range of 1.0 to 100 ng/mL researchgate.netrsc.org. Another high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) procedure established a broader dynamic range, accurately quantifying protein-derived APAP-CYS from 2.7 to 2700 ng/mL, which corresponds to 0.01 to 10.0 μM nih.gov.
The table below summarizes the linearity and calibration ranges reported for different analytical methods used to quantify APAP-CYS.
| Analytical Method | Matrix | Calibration Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Plasma | 1.0 - 100 ng/mL | Not Specified | researchgate.netrsc.org |
| HPLC-MS/MS | Serum, Liver Homogenate | 2.7 - 2700 ng/mL (0.01 - 10.0 μM) | Not Specified | nih.gov |
Accuracy and Precision (Intra-assay and Inter-assay)
Accuracy refers to the closeness of a measured value to the true value, while precision measures the reproducibility of results under the same conditions (intra-assay) and different conditions (inter-assay). These parameters are typically expressed as the percentage of bias for accuracy and the coefficient of variation (CV) or relative standard deviation (RSD) for precision.
For an LC-MS/MS method, the accuracy of inter- and intra-batch analyses ranged from 87.0% to 113%, with precision (RSD) ranging from 0.28% to 5.30% researchgate.netrsc.org. These values indicate a high degree of accuracy and reproducibility for the assay.
The table below presents the accuracy and precision data from a validated LC-MS/MS method for APAP-CYS quantification.
| Parameter | Metric | Value Range | Reference |
| Accuracy | Bias (%) | 87.0% - 113% | researchgate.netrsc.org |
| Precision | |||
| Intra-batch | RSD (%) | 0.28% - 5.30% | researchgate.netrsc.org |
| Inter-batch | RSD (%) | 0.28% - 5.30% | researchgate.netrsc.org |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. These limits are critical for determining the sensitivity of an assay, particularly for detecting low levels of adducts.
Different analytical methods have achieved varying levels of sensitivity for APAP-CYS.
A highly sensitive LC-MS/MS method reported an LOD of 0.5 ng/mL and a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL researchgate.netrsc.org.
An HPLC-MS/MS procedure for protein-derived APAP-CYS in serum and liver homogenate established an LOQ of 2.7 ng/mL (0.01 μM) nih.gov.
An assay using high-pressure liquid chromatography with electrochemical detection (HPLC-ECD) determined a limit of detection of 0.03 µM nih.gov.
Another HPLC-ECD method reported a lower limit of detection of approximately 3 pmol/mg of protein researchgate.net.
The following table summarizes the reported LOD and LOQ values for APAP-CYS quantification.
| Analytical Method | Matrix/Sample Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Human Plasma | 0.5 ng/mL | 1.0 ng/mL | researchgate.netrsc.org |
| HPLC-MS/MS | Serum, Liver Homogenate | Not Specified | 2.7 ng/mL (0.01 μM) | nih.gov |
| HPLC-ECD | Serum | 0.03 µM | Not Specified | nih.gov |
| HPLC-ECD | Protein Digest | ~3 pmol/mg of protein | Not Specified | researchgate.net |
Sample Stability Considerations
Ensuring the stability of APAP-CYS adducts in biological samples during collection, processing, storage, and analysis is essential for accurate quantification. Degradation of the analyte can lead to underestimation of its concentration. Studies have shown that APAP-CYS adducts are generally stable under typical laboratory conditions.
Research indicates that samples are not expected to degrade significantly if handled properly and processed within 7 months of collection nih.gov. In one study, the maximum time between sample collection and processing was over 16 weeks, which was well within the timeframe expected to prevent significant degradation nih.gov. Further investigations into the stability of acetaminophen and its metabolites in plasma have confirmed that these compounds remain stable throughout the entire analytical process, including sample collection, handling, storage, and analysis researchgate.net.
Future Directions and Emerging Research Avenues
Refinement of Predictive and Diagnostic Biomarker Panels
The detection of acetaminophen-cysteine (APAP-CYS) adducts has been established as a specific biomarker of acetaminophen (B1664979) exposure. However, their clinical utility is an area of ongoing refinement. Lower concentrations of APAP-CYS are detectable after therapeutic doses of acetaminophen, while higher concentrations are found following acute overdose and in patients with acetaminophen-induced liver injury from repeated exposure nih.gov. Research indicates that serum levels of APAP-CYS greater than 1.1 nmoles/mL are associated with elevated transaminases, although a direct correlation between peak adduct concentrations and peak transaminase levels has not been established nih.gov.
Future efforts are aimed at creating more sophisticated biomarker panels that not only confirm exposure but also predict the severity of liver injury. This involves integrating APAP-CYS measurements with other indicators of liver damage to improve diagnostic accuracy and guide clinical decision-making. The goal is to move beyond a simple marker of exposure to a predictive tool for patient risk stratification.
| Biomarker | Clinical Significance in Acetaminophen Exposure | Research Focus |
| Acetaminophen-Cysteine (APAP-CYS) | Specific marker of acetaminophen exposure. | Refining concentration thresholds to predict hepatotoxicity. |
| Alanine (B10760859) Aminotransferase (ALT) | General marker of liver cell injury. | Correlation with APAP-CYS levels to improve predictive models. |
| Aspartate Aminotransferase (AST) | General marker of liver cell injury. | Integration into multi-biomarker panels for enhanced accuracy. |
| MicroRNAs (miRNAs) | Potential early indicators of tissue-specific injury. | Identification of specific miRNAs associated with acetaminophen-induced liver damage. |
Investigation of Acetaminophen-Cysteine Adducts in Chronic Exposures
While much of the research on APAP-CYS has focused on acute overdose scenarios, the implications of chronic, repeated supratherapeutic ingestion are less understood. Studies have shown that protein-derived APAP-CYS can be detected after repeated supratherapeutic doses of acetaminophen, even in the absence of overt liver damage nih.gov. This raises questions about the cumulative effects of low-level adduct formation and its potential long-term consequences.
Future investigations will likely focus on a deeper understanding of the formation and clearance of these adducts in chronic use settings. This includes identifying the specific proteins that are targeted and determining whether long-term, low-level adduction contributes to cellular dysfunction or sensitizes the liver to other insults.
Advanced Proteomic Approaches for Adduct Identification and Characterization
The identification and quantification of APAP-CYS adducts have been significantly advanced by proteomic techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/MS-MS) is a key method for the precise measurement of these adducts nih.gov. However, there is still much to be learned about the full spectrum of proteins targeted by acetaminophen's reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).
Emerging proteomic strategies, such as label-free quantitative proteomics and advanced mass spectrometry, are being employed to identify a broader range of adducted proteins and to characterize the specific sites of modification. These approaches can provide a more comprehensive picture of the molecular targets of acetaminophen toxicity, potentially revealing new mechanisms of injury and identifying novel biomarkers. For instance, some studies have utilized trypsin-catalyzed 16O/18O labeling and mass spectrometry-based quantitative proteomics to analyze protein changes following acetaminophen treatment, while excluding peptides with cysteine residues from quantification to avoid interference from APAP-Cys adducts nih.gov.
| Proteomic Technique | Application in Acetaminophen-Cysteine Research | Potential Insights |
| HPLC/MS-MS | Quantification of APAP-CYS in biological samples. | Accurate measurement for diagnostic and research purposes. |
| 2D Gel Electrophoresis | Separation of proteins to identify those modified by acetaminophen. | Identification of specific protein targets of NAPQI. |
| Spectral Counting | Semi-quantitative measurement of protein levels. | Understanding changes in protein expression following acetaminophen exposure. |
| Label-free Quantitative LC-MS/MS | Comprehensive analysis of proteome changes. | Uncovering novel protein adducts and pathways involved in toxicity. |
Integration with 'Omics' Technologies (e.g., Metabolomics, Proteomics)
A systems biology approach, integrating various 'omics' technologies, holds significant promise for elucidating the complex mechanisms of acetaminophen-induced liver injury. By combining proteomics with metabolomics and genomics, researchers can create a more holistic view of the cellular response to acetaminophen exposure.
Integrative analyses can reveal how genetic variations influence metabolic pathways, leading to differences in NAPQI formation and detoxification, and how these factors correlate with the proteomic profile of adducted proteins. This multi-omics approach can help identify new genes, metabolites, and proteins that play a critical role in susceptibility to acetaminophen toxicity and may lead to the development of personalized risk assessment strategies nih.gov.
Development of Novel Therapeutic Strategies Based on Adduct Mechanisms
The current standard of care for acetaminophen overdose is the administration of N-acetylcysteine (NAC), which works by replenishing glutathione (B108866) stores and aiding in the detoxification of NAPQI nih.govnih.gov. While effective, particularly when given early, there is interest in developing novel therapeutic strategies that are informed by our understanding of adduct formation and its downstream consequences.
Future therapeutic approaches may target the specific cellular events that are triggered by protein adduction. This could include interventions that protect critical mitochondrial proteins, inhibit downstream signaling pathways that lead to cell death, or enhance the repair and removal of adducted proteins. For example, 4-methylpyrazole (B1673528) has been investigated for its ability to inhibit cytochrome P450 enzymes involved in NAPQI formation, thereby reducing adduct formation nih.gov.
| Therapeutic Strategy | Mechanism of Action | Potential Benefit |
| N-acetylcysteine (NAC) | Replenishes glutathione, scavenges NAPQI. | Standard of care, effective in preventing liver injury. |
| 4-Methylpyrazole (Fomepizole) | Inhibits cytochrome P450 enzymes. | Reduces the formation of the toxic metabolite NAPQI. |
| Calmangafodipir | Superoxide (B77818) dismutase mimetic. | Scavenges mitochondrial reactive oxygen species. |
| Mitochondrial-Targeted Antioxidants | Neutralize reactive oxygen species within mitochondria. | Protect against oxidative stress, a key consequence of adduct formation. |
Q & A
Q. What experimental models are used to study the neurodevelopmental effects of acetaminophen and cysteine co-administration?
Rodent models, particularly Sprague Dawley rats, are employed to mimic early-life exposures. Studies administer acetaminophen (at doses below human therapeutic thresholds) with antioxidants like cysteine and mannitol during critical postnatal windows (e.g., P4–P10). Oxidative stress is induced via maternal "Western" diets, psychological stress, antibiotics, and simulated infections. Behavioral outcomes (e.g., social interactions, anxiety-like behaviors) are assessed in adulthood (P35–P49) using standardized tests like open-field assays .
Q. How does cysteine mitigate acetaminophen-induced oxidative stress in preclinical models?
Cysteine acts as a glutathione precursor, reducing accumulation of acetaminophen’s toxic metabolite NAPQI. In rodent studies, co-administration of cysteine (e.g., 14.7 mg/kg/dose) with acetaminophen aims to block oxidative damage. However, even with cysteine, long-term behavioral changes (e.g., altered social behavior) persist, suggesting incomplete detoxification or alternative mechanisms (e.g., prostaglandin synthesis inhibition) .
Q. What methodological controls are critical in acetaminophen neurotoxicity studies?
Key controls include:
- Dose standardization : Acetaminophen doses are calibrated to human pediatric equivalents (e.g., 10 µL injections with Microdose™ syringes for precision).
- Oxidative stress induction : Maternal stress protocols (e.g., restricted nesting materials) and antibiotic treatments (e.g., amoxicillin) are validated against saline-injected controls.
- Behavioral assays : Statistical analyses (two-way ANOVA, linear regression) account for litter effects and weight variability .
Advanced Research Questions
Q. Why do some studies report persistent neurobehavioral effects despite cysteine co-administration?
Contrary to hypotheses, cysteine does not fully prevent acetaminophen-induced neurodevelopmental changes. In rats, acetaminophen + cysteine/mannitol exposure led to increased isolation and altered caregiving behaviors, regardless of oxidative stress induction. This suggests non-oxidative mechanisms, such as cyclooxygenase (COX) inhibition disrupting lipid signaling critical for brain development .
Q. How do conflicting findings on oxidative stress mediators inform experimental design?
While oxidative stress factors (e.g., Western diets) exacerbate acetaminophen toxicity in some models, their absence does not eliminate neurobehavioral deficits. For example, two-way ANOVA revealed significant main effects of acetaminophen (p < 0.0001) and oxidative stress (p = 0.0036) but no interaction (p = 0.97), implying independent pathways. Future studies should incorporate dual inhibition models (e.g., COX + NAPQI blockade) .
Q. What limitations exist in current models of acetaminophen-cysteine interactions?
- Dosing limitations : Cysteine doses in rodent studies may not reflect human therapeutic ratios. For instance, OFIRMEV® (intravenous acetaminophen with cysteine) contains fixed cysteine concentrations, which may be suboptimal for detoxification in developing brains .
- Temporal specificity : Most studies focus on postnatal windows (P4–P10), missing prenatal or later developmental phases.
- Sex-specific effects : Male rodents show heightened sensitivity, but mechanisms remain unclear .
Q. How can researchers reconcile discrepancies between preclinical and clinical data?
Rodent models often use higher acetaminophen doses (relative to body weight) than human pediatric guidelines. To bridge gaps:
- Pharmacokinetic modeling : Adjust for metabolic differences (e.g., human CYP2E1 vs. rodent isoforms).
- Biomarker validation : Measure NAPQI adducts and glutathione levels in cerebrospinal fluid to correlate with behavioral outcomes .
Methodological Recommendations
- Statistical rigor : Use mixed-effects models to account for litter variability and repeated measures.
- Translational relevance : Include human-relevant oxidative stressors (e.g., maternal infection models) and cross-validate findings with in vitro neural progenitor assays .
- Ethical considerations : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies involving developmental exposures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
